molecular formula C14H15ClN2O2S B8813075 1-((6-Chloronaphthalen-2-yl)sulfonyl)piperazine CAS No. 203521-17-9

1-((6-Chloronaphthalen-2-yl)sulfonyl)piperazine

Cat. No. B8813075
M. Wt: 310.8 g/mol
InChI Key: FMLPGZYYCBFFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((6-Chloronaphthalen-2-yl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((6-Chloronaphthalen-2-yl)sulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((6-Chloronaphthalen-2-yl)sulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

203521-17-9

Product Name

1-((6-Chloronaphthalen-2-yl)sulfonyl)piperazine

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

1-(6-chloronaphthalen-2-yl)sulfonylpiperazine

InChI

InChI=1S/C14H15ClN2O2S/c15-13-3-1-12-10-14(4-2-11(12)9-13)20(18,19)17-7-5-16-6-8-17/h1-4,9-10,16H,5-8H2

InChI Key

FMLPGZYYCBFFLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring suspension of 1-Boc-4-(6-chloro-naphthalen-2-ylsulfonyl)piperazine (2.8g, 6.8 mmol) in dioxane (50 mL) was added 4 M HCl in dioxane (5 mL, 40 mmol). After stirring overnight at room temperature, the solvent was evaporated in vacuo, and the residue was dissolved in water. The aqueous phase was and made basic with 5 N NaOH and extracted twice with ethyl acetate. The combined extracts were washed with water and brine, then dried over sodium sulfate and evaporated to 2.1 g (100%) solid.
Name
1-Boc-4-(6-chloro-naphthalen-2-ylsulfonyl)piperazine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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